molecular formula C16H20N2O2S B231707 N-(1-adamantyl)-N'-(2-furoyl)thiourea

N-(1-adamantyl)-N'-(2-furoyl)thiourea

Cat. No. B231707
M. Wt: 304.4 g/mol
InChI Key: RPEMSGPUFWLLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-N'-(2-furoyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AFTU, and it is a white crystalline powder that has a molecular formula of C16H20N2O2S.

Mechanism Of Action

The mechanism of action of N-(1-adamantyl)-N'-(2-furoyl)thiourea involves the inhibition of tubulin polymerization, which is essential for cell division. AFTU binds to the colchicine binding site on tubulin, thereby disrupting the microtubule network and preventing cell division.

Biochemical And Physiological Effects

N-(1-adamantyl)-N'-(2-furoyl)thiourea has been reported to exhibit various biochemical and physiological effects. AFTU has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, AFTU has been reported to inhibit angiogenesis, which is essential for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

N-(1-adamantyl)-N'-(2-furoyl)thiourea has several advantages for lab experiments. AFTU is a potent and selective inhibitor of tubulin polymerization, making it an excellent tool for studying the microtubule network and its role in cell division. However, one of the limitations of using AFTU in lab experiments is its low solubility in water, which can make it challenging to use in some assays.

Future Directions

There are several future directions for research on N-(1-adamantyl)-N'-(2-furoyl)thiourea. One of the most promising areas of research is the development of AFTU-based anticancer drugs. Additionally, further studies are needed to elucidate the mechanism of action of AFTU and its potential applications in other fields of scientific research.
In conclusion, N-(1-adamantyl)-N'-(2-furoyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AFTU has been extensively studied for its anticancer activity and its mechanism of action involving the inhibition of tubulin polymerization. Further research is needed to fully understand the potential applications of AFTU in various fields of scientific research.

Synthesis Methods

The synthesis of N-(1-adamantyl)-N'-(2-furoyl)thiourea involves the reaction between 1-adamantylamine and 2-furoyl isothiocyanate. The reaction is carried out in anhydrous tetrahydrofuran, and the product is purified using column chromatography. This method of synthesis has been reported to yield high purity and good yields of AFTU.

Scientific Research Applications

N-(1-adamantyl)-N'-(2-furoyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of AFTU is in the field of cancer research. AFTU has been reported to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.

properties

Product Name

N-(1-adamantyl)-N'-(2-furoyl)thiourea

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

N-(1-adamantylcarbamothioyl)furan-2-carboxamide

InChI

InChI=1S/C16H20N2O2S/c19-14(13-2-1-3-20-13)17-15(21)18-16-7-10-4-11(8-16)6-12(5-10)9-16/h1-3,10-12H,4-9H2,(H2,17,18,19,21)

InChI Key

RPEMSGPUFWLLOW-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC=CO4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC=CO4

Origin of Product

United States

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